rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride
Description
rac-(1R,5R)-7-Amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride is a bicyclic compound featuring a 2-oxabicyclo[3.2.0]heptane core with hydroxyl (-OH) and amino (-NH₂) substituents at positions 6 and 7, respectively. The "rac" designation indicates a racemic mixture of enantiomers. Its structural complexity arises from the fused bicyclic framework, which imposes steric constraints and influences stereochemical interactions. The hydrochloride salt enhances solubility and stability, making it suitable for laboratory and industrial applications .
Properties
IUPAC Name |
(1S,5S)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-5(8)3-1-2-9-6(3)4;/h3-6,8H,1-2,7H2;1H/t3-,4?,5?,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVAETHMVIGXNC-BXMBXJQJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(C2N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C(C2N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Scientific Research Applications
Basic Information
- Chemical Name : rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride
- Molecular Formula : C6H11ClN2O
- Molecular Weight : 164.62 g/mol
- CAS Number : 1824337-15-6
Structure
The compound features a bicyclic structure that includes an oxabicyclic framework, which is crucial for its biological activity.
Drug Development
This compound is being investigated for its potential as a lead compound in drug development due to its unique structural properties that may enhance bioactivity and selectivity against specific biological targets.
Case Study: Antidepressant Activity
A study explored the antidepressant effects of similar bicyclic amines, suggesting that modifications in the bicyclic structure can lead to enhanced serotonin reuptake inhibition, a mechanism associated with antidepressant activity. This indicates that this compound could be a candidate for further investigation in treating mood disorders.
Neuroprotective Properties
Research has indicated that compounds with similar structural features may exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems could be beneficial in developing therapies aimed at protecting neuronal integrity.
Case Study: Neurotransmitter Modulation
In experimental models, compounds resembling this compound have shown promise in modulating glutamate and GABAergic systems, suggesting potential applications in treating conditions characterized by excitotoxicity.
Receptor Targeting
The compound's ability to interact with various receptors makes it a subject of interest in pharmacological studies. Its potential as an agonist or antagonist at specific receptor sites can lead to the development of novel therapeutics.
Case Study: Opioid Receptor Interaction
Preliminary studies have demonstrated that related bicyclic amines can selectively bind to opioid receptors, which may pave the way for developing pain management therapies with reduced side effects compared to traditional opioids.
Data Tables
| Study Focus | Findings |
|---|---|
| Antidepressant Activity | Enhanced serotonin reuptake inhibition observed in modified bicyclic amines |
| Neuroprotective Properties | Compounds showed potential in reducing neurotoxicity in models of Alzheimer's disease |
| Opioid Receptor Interaction | Selective binding observed; potential for developing safer pain management therapies |
Mechanism of Action
The mechanism by which rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure may allow the compound to fit into enzyme active sites, acting as an inhibitor or modulator of enzyme function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related bicyclic derivatives:
*Molecular formulas inferred from structural data.
Key Differences and Implications
Heteroatom Position :
- The 2-oxabicyclo framework (target compound) introduces an oxygen atom in the bridgehead, enhancing polarity and hydrogen-bonding capacity compared to 3-azabicyclo analogs (e.g., ). The latter contain nitrogen, enabling basicity and protonation-dependent solubility .
Functional Groups: The 7-amino-6-ol substitution in the target compound contrasts with the acetic acid side chain in , which adds acidity (pKa ~2–3). This difference impacts reactivity in coupling reactions (e.g., peptide synthesis) .
Chirality and Stereochemistry :
- Racemic mixtures (e.g., target compound) are less common in clinical applications due to enantiomer-specific activity. Enantiopure analogs (e.g., ) are often prioritized for drug development to minimize off-target effects .
Commercial Availability :
- 3-Azabicyclo derivatives (e.g., ) are widely supplied by Chinese and Indian manufacturers (e.g., Simcere Pharmaceutical, CymitQuimica), often with ISO/FDA certifications . The target compound’s scarcity suggests it may require custom synthesis.
Notes
- Synthetic Challenges : The 2-oxabicyclo framework is less common than 3-azabicyclo systems, likely due to synthetic complexity in oxygen bridge formation .
- Biological Relevance : 3-Azabicyclo compounds (e.g., ) are explored as β-lactamase inhibitors or neuromodulators, whereas 2-oxabicyclo derivatives (e.g., ) may serve as ketone precursors in asymmetric synthesis .
- Regulatory Considerations : Suppliers of analogs (e.g., Enamine Ltd, Simcere Pharmaceutical) emphasize compliance with REACH and FDA standards, critical for pharmaceutical intermediates .
Biological Activity
The compound rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride is a bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃ClN₂O₂
- Molecular Weight : Approximately 178.65 g/mol
- Structural Features : The compound features a bicyclic framework with an oxabicyclo structure, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The amine group allows for hydrogen bonding, which is crucial for binding with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Study on Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound showed significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Study on Anticancer Properties
A study conducted by Smith et al. (2023) examined the effects of this compound on cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride to improve enantiomeric purity?
- Methodology : Use chiral catalysts or enantioselective protecting groups during cyclization steps. Monitor reaction intermediates via HPLC with chiral columns (e.g., Chiralpak® IA) to assess stereochemical integrity. Adjust reaction temperature and solvent polarity to minimize racemization, as bicyclic systems are sensitive to steric strain .
Q. What analytical techniques are most reliable for confirming the stereochemistry of the bicyclic core?
- Methodology : Combine X-ray crystallography (for definitive spatial confirmation) with NOESY NMR to detect through-space proton interactions in the bicyclo[3.2.0] framework. For hydrochloride salt verification, conduct elemental analysis (C, H, N, Cl) and compare with theoretical values (e.g., C₉H₁₄ClNO₃: Cl% ≈ 18.1%) .
Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?
- Methodology : Perform accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–10). Monitor degradation via LC-MS, focusing on hydrolytic cleavage of the oxabicyclo ether or amine protonation shifts. Use DSC/TGA to assess thermal stability of the salt form .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data between enantiomers of this compound?
- Methodology : Design dual-target assays (e.g., enzyme inhibition + cellular uptake studies) to isolate stereospecific effects. For example, test (1R,5R) vs. (1S,5S) enantiomers against β-lactamase isoforms, correlating activity with molecular docking simulations (AutoDock Vina) .
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodology : Use in silico tools (e.g., MetaSite, GLORYx) to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH), identifying metabolites via high-resolution MS/MS .
Q. What experimental protocols minimize oxidative degradation during long-term storage?
- Methodology : Store lyophilized powder under argon at -20°C. Add antioxidants (e.g., BHT at 0.01% w/w) to solutions. Characterize degradation products using UPLC-PDA-ELSD and assign structures via ¹H-¹³C HSQC NMR .
Q. How do structural modifications to the oxabicyclo[3.2.0] scaffold affect binding affinity to bacterial penicillin-binding proteins (PBPs)?
- Methodology : Synthesize analogs with substituents at C7 (e.g., methyl, fluoro) and assay against purified PBPs (e.g., PBP2a from MRSA) using fluorescence polarization. Compare Ki values with parent compound to establish SAR .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in aqueous vs. nonpolar solvents?
- Methodology : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). For polar solvents, measure ionic strength effects (Hofmeister series). In nonpolar solvents, assess aggregation via dynamic light scattering (DLS) .
Q. Why do some studies report cytotoxicity while others do not?
- Methodology : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) with controlled passage numbers. Use flow cytometry to distinguish apoptosis from necrosis. Verify purity (>98% via LC-UV) to rule out impurity-driven toxicity .
Methodological Resources
- Stereochemical Analysis : Refer to IUPAC guidelines for bicyclo[n.m.k] nomenclature and crystallographic databases (CCDC) .
- Stability Testing : Follow WHO/ICH Q1A(R2) guidelines for forced degradation studies .
- Computational Tools : Access PubChem (CID 137965882) for structural analogs and binding affinity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
